molecular formula C15H26N2O5 B11480745 5-Ethyl-7-methyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

5-Ethyl-7-methyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Cat. No.: B11480745
M. Wt: 314.38 g/mol
InChI Key: XSUMRQQAJPOWNQ-UHFFFAOYSA-N
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Description

5-Ethyl-7-methyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3311~3,7~]decan-6-one is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-7-methyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3311~3,7~]decan-6-one typically involves multi-step organic reactions

    Formation of the Diazatricyclic Core: The initial step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tricyclic structure.

    Alkylation: The ethyl and methyl groups are introduced through alkylation reactions using suitable alkyl halides in the presence of a strong base.

    Hydroxylation: The tetrahydroxybutyl side chain is synthesized via hydroxylation reactions, often using osmium tetroxide (OsO4) or potassium permanganate (KMnO4) as oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to yield alcohols or amines.

    Substitution: The diazatricyclic core can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups attached to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, amines

    Substitution: Alkylated or arylated derivatives

Scientific Research Applications

Chemistry

In chemistry, 5-Ethyl-7-methyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its multiple functional groups make it a versatile tool for investigating biochemical processes.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It may serve as a lead compound for developing new drugs targeting specific enzymes or receptors involved in disease pathways.

Industry

Industrially, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties. Its reactivity and functional diversity make it suitable for various applications, including coatings, adhesives, and pharmaceuticals.

Mechanism of Action

The mechanism by which 5-Ethyl-7-methyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s diazatricyclic core can bind to active sites of enzymes, inhibiting their activity or altering their function. The hydroxyl groups may participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Ethyl-7-methyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
  • 5-Ethyl-7-methyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol
  • 5-Ethyl-7-methyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-amine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and tricyclic structure. This configuration provides distinct chemical reactivity and biological activity compared to similar compounds. The presence of multiple hydroxyl groups and a diazatricyclic core allows for diverse interactions and applications, making it a valuable compound in various scientific and industrial fields.

Properties

Molecular Formula

C15H26N2O5

Molecular Weight

314.38 g/mol

IUPAC Name

5-ethyl-7-methyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one

InChI

InChI=1S/C15H26N2O5/c1-3-15-7-16-5-14(2,13(15)22)6-17(8-15)12(16)11(21)10(20)9(19)4-18/h9-12,18-21H,3-8H2,1-2H3

InChI Key

XSUMRQQAJPOWNQ-UHFFFAOYSA-N

Canonical SMILES

CCC12CN3CC(C1=O)(CN(C2)C3C(C(C(CO)O)O)O)C

Origin of Product

United States

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